molecular formula C13H14N2O4S B8558648 3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide CAS No. 62273-23-8

3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide

Cat. No. B8558648
M. Wt: 294.33 g/mol
InChI Key: LJCQTEGDYCSIOJ-UHFFFAOYSA-N
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Patent
US04247550

Procedure details

A mixture of 3-amino-4-phenoxy-5-sulfamylbenzyl alcohol (8.8 g; prepared as described in Example 2), methyl iodide (2.1 ml), sodium hydrogen carbonate (5.0 g) and hexamethylphosphoric triamide (45 ml) is stirred at 22°-25° C. for 18 hours. The mixture is then diluted with water (about 500 ml) to precipitate crude 3-methylamino-4-phenoxy-5-sulfamylbenzyl alcohol. After recrystallization from aqueous ethanol it is obtained with a melting point of 167°-168° C.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([S:17](=[O:20])(=[O:19])[NH2:18])[C:9]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][OH:6].CI.[C:23](=O)([O-])O.[Na+].CN(C)P(=O)(N(C)C)N(C)C>O>[CH3:23][NH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([S:17](=[O:20])(=[O:19])[NH2:18])[C:9]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][OH:6] |f:2.3|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
NC=1C=C(CO)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
CI
Name
Quantity
5 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
45 mL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 22°-25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate crude 3-methylamino-4-phenoxy-5-sulfamylbenzyl alcohol
CUSTOM
Type
CUSTOM
Details
After recrystallization from aqueous ethanol it
CUSTOM
Type
CUSTOM
Details
is obtained with a melting point of 167°-168° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CNC=1C=C(CO)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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